Disodium 5-sulphido-1H-tetrazole-1-acetate
Overview
Description
Disodium 5-sulphido-1H-tetrazole-1-acetate is a chemical compound with the molecular formula C3H2N4Na2O2S. This compound has gained significant attention due to its versatile nature and the ability to undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-sulphido-1H-tetrazole-1-acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1H-tetrazole with sodium acetate in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-sulphido-1H-tetrazole-1-acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound sulfoxide.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound results in the formation of sulfoxides, while reduction yields thiol derivatives .
Scientific Research Applications
Disodium 5-sulphido-1H-tetrazole-1-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium 5-sulphido-1H-tetrazole-1-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Disodium 5-sulphido-1H-tetrazole-1-acetate can be compared with other similar compounds, such as:
5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt: This compound shares a similar tetrazole core but differs in its functional groups and properties.
1,5-Disubstituted tetrazoles: These compounds have two substituents on the tetrazole ring and exhibit different chemical and biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications .
Properties
IUPAC Name |
disodium;2-(5-sulfidotetrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.2Na/c8-2(9)1-7-3(10)4-5-6-7;;/h1H2,(H,8,9)(H,4,6,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXNBCISIILEO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=NN=N1)[S-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4Na2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210246 | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61336-49-0 | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.